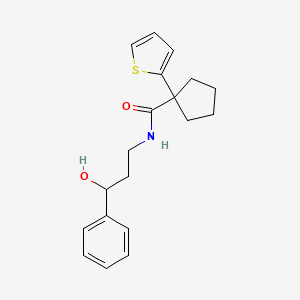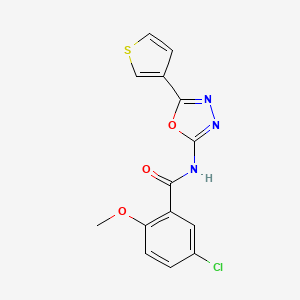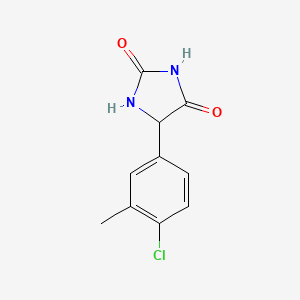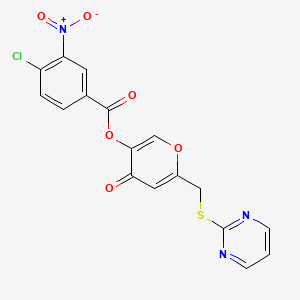
(E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H21N7O4 and its molecular weight is 447.455. The purity is usually 95%.
BenchChem offers high-quality (E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Gobouri (2020) focused on the synthesis of new derivatives including (E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione. The compounds were synthesized and their structures were elucidated using spectroscopic methods such as 1H-NMR, 13C-NMR, and MS spectrometry, along with elemental analysis (Gobouri, 2020).
Functional Derivatives and Applications
- Korobko (2016) presented research on hydrazine functional derivatives widely used in medical practice for treating various conditions like depression, infection diseases, hypertension, and diabetes. It was found that among the synthesized 7-R-8-hydrazine derivatives of 1,3-dimethylxanthine, promising substances were identified. The study also explored the reaction between 7-R-8-hydrazine theophyllines and carbonyl-containing reagents, aiming to discover new biologically active substances (Korobko, 2016).
Structural Studies and Complex Formation
- Shaker (2011) explored the synthesis and study of new mixed ligand-metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione with ligands like SCN and OCN ions. The study involved characterizing the resulting products using spectroscopic techniques, elemental analyses, magnetic susceptibility, and conductivity measurements. This research suggests that these compounds coordinated with metal ions through specific atoms, hinting at their potential in various applications (Shaker, 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 3-nitrobenzaldehyde with hydrazine hydrate to form 2-(3-nitrobenzylidene)hydrazine. This intermediate is then reacted with 7-bromo-1,3-dimethylxanthine to form the desired product.", "Starting Materials": [ "3-nitrobenzaldehyde", "hydrazine hydrate", "7-bromo-1,3-dimethylxanthine" ], "Reaction": [ "Step 1: Condensation of 3-nitrobenzaldehyde with hydrazine hydrate to form 2-(3-nitrobenzylidene)hydrazine.", "Step 2: Reaction of 2-(3-nitrobenzylidene)hydrazine with 7-bromo-1,3-dimethylxanthine to form (E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione." ] } | |
Número CAS |
476668-40-3 |
Nombre del producto |
(E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione |
Fórmula molecular |
C22H21N7O4 |
Peso molecular |
447.455 |
Nombre IUPAC |
1,3-dimethyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H21N7O4/c1-26-19-18(20(30)27(2)22(26)31)28(12-11-15-7-4-3-5-8-15)21(24-19)25-23-14-16-9-6-10-17(13-16)29(32)33/h3-10,13-14H,11-12H2,1-2H3,(H,24,25)/b23-14+ |
Clave InChI |
TURSJGWFCOAHIR-OEAKJJBVSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CCC4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2489729.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2489733.png)





![6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2489743.png)


![1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2489747.png)
![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)

![2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2489752.png)